Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound characterized by the presence of fluorine atoms and a hydroxypropanoate group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethyl ethers
Comparison: Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is unique due to its combination of a hydroxypropanoate group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C12H12F4O3 |
---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
ethyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
JTFRAZBGFMVLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)C(F)(F)F)O |
Origin of Product |
United States |
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